Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-
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Overview
Description
Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial effects . This compound has a molecular formula of C14H9BrN2 and a molecular weight of 285.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives, including Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-, typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid. The reaction is often catalyzed by acids or bases to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to produce these compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Potential therapeutic agent for treating infections and other diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by interfering with their DNA synthesis and repair mechanisms. The compound can also interact with enzymes and proteins, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Uniqueness
Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and chlorine substituents enhance its reactivity and potential as a therapeutic agent compared to other quinoxaline derivatives .
Properties
CAS No. |
649739-76-4 |
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Molecular Formula |
C21H14BrClN2 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)quinoxaline |
InChI |
InChI=1S/C21H14BrClN2/c22-16-10-8-14(9-11-16)12-20-21(15-4-3-5-17(23)13-15)25-19-7-2-1-6-18(19)24-20/h1-11,13H,12H2 |
InChI Key |
PGRLCBOTAMOYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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